5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole
Overview
Description
5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole is a heterocyclic compound with the following chemical formula: C₁₃H₇Cl₂NO . It belongs to the class of isoxazoles, which are five-membered ring structures containing an oxygen and nitrogen atom. The compound’s molecular weight is approximately 264.11 g/mol .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring fused with an isoxazole ring. The chlorine atoms are positioned at the 5th and 2nd positions of the benzene ring, respectively. The compound’s structure plays a crucial role in its biological activity and interactions with target molecules .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution, oxidation, and reduction. Its reactivity depends on the functional groups present and the specific reaction conditions. For instance, it may undergo halogenation, acylation, or cyclization reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds
A study by Agheli, Pordel, and Beyramabadi (2017) focused on synthesizing a new heterocyclic ligand, closely related to 5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole, and its interaction with cations, particularly Fe(III). This research contributes to understanding the coordination ability of such ligands in chemistry (Agheli, Pordel, & Beyramabadi, 2017).
Crystal Structure Analysis
Rodi et al. (2013) analyzed the crystal structure of a compound structurally similar to this compound, providing insights into its molecular configuration and potential applications in material sciences (Rodi et al., 2013).
Chemical Behavior and Reactions
Chemical Transformations
Lebed', Tolmachov, Zubchuk, Boyko, and Vovk (2017) investigated the chemical behavior of 5-(benzylthio)isoxazoles, which are structurally related to this compound. Their work aimed to develop methods for synthesizing bioactive compounds (Lebed' et al., 2017).
Gold-Catalyzed Cycloaddition Reactions
]isoxazoles, a class including this compound, in gold-catalyzed cycloaddition reactions. This study provided a new method to access polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, highlighting the compound's role in organic synthesis (Xu, Zhao, Li, & Liu, 2018).
Biological and Medicinal Applications
- Antibacterial Properties: Nakhaei and Ramezani (2019) synthesized novel fluorescent heterocyclic bidentate ligands, related to this compound, and their Zn(II) complexes. These compounds exhibited potent antibacterial properties, suggesting their potential in medical and pharmaceutical applications [(Nakhaei & Ramezani, 2019)](https://consensus.app/papers/synthesis-characterization-theoretical-studies-nakhaei/4e2629b230a954fdb8cc1ff40f046d49/?utm_source=chatgpt).
- Synthesis of Antimicrobial Agents: Sah, Bidawat, Seth, and Gharu (2014) conducted research on synthesizing antimicrobial agents from a compound similar to this compound. Their study focused on understanding the antimicrobial efficacy of these synthesized compounds, which could have implications in developing new treatments or drugs (Sah, Bidawat, Seth, & Gharu, 2014).
Materials Science and Engineering
- Optoelectronic Semiconductor Applications: Chen et al. (2016) implemented a benzo[d]isoxazole isomer in the construction of organic semiconductors. Their work demonstrated the potential of such compounds in applications ranging from transistors to solar cells, highlighting the versatility of this compound in materials science (Chen et al., 2016).
properties
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-8-5-6-12-10(7-8)13(17-16-12)9-3-1-2-4-11(9)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNVONJVBRXRDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NO2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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